DS-1205b free base

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

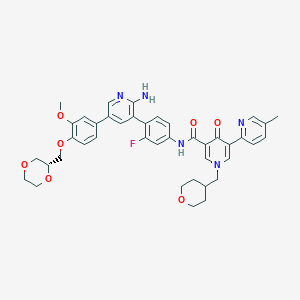

N-[4-[2-amino-5-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]-3-methoxyphenyl]pyridin-3-yl]-3-fluorophenyl]-5-(5-methylpyridin-2-yl)-1-(oxan-4-ylmethyl)-4-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H42FN5O7/c1-25-3-7-36(44-18-25)33-21-47(20-26-9-11-51-12-10-26)22-34(39(33)48)41(49)46-29-5-6-31(35(42)17-29)32-15-28(19-45-40(32)43)27-4-8-37(38(16-27)50-2)54-24-30-23-52-13-14-53-30/h3-8,15-19,21-22,26,30H,9-14,20,23-24H2,1-2H3,(H2,43,45)(H,46,49)/t30-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOEILZXFYPPMTR-SSEXGKCCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=CN(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)C4=C(N=CC(=C4)C5=CC(=C(C=C5)OCC6COCCO6)OC)N)F)CC7CCOCC7 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C=C1)C2=CN(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)C4=C(N=CC(=C4)C5=CC(=C(C=C5)OC[C@H]6COCCO6)OC)N)F)CC7CCOCC7 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H42FN5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

735.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DS-1205b: A Comprehensive Technical Review of the AXL Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-1205b is a potent and selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] AXL kinase is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression and activation are implicated in tumor progression, metastasis, and the development of therapeutic resistance in various cancers.[3] Notably, AXL signaling has been identified as a key mechanism of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). DS-1205b has demonstrated significant preclinical activity in inhibiting AXL, thereby overcoming EGFR-TKI resistance and suppressing tumor growth. This technical guide provides an in-depth overview of the pharmacological data and experimental methodologies related to DS-1205b.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for DS-1205b.

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| IC50 (AXL Kinase) | 1.3 nM | Mobility Shift Assay | Recombinant AXL protein | |

| EC50 (Cell Migration) | 2.7 nM | hGAS6-induced migration | AXL-overexpressing NIH3T3 cells |

Table 1: In Vitro Activity of DS-1205b

| Cell Line | EGFR Mutation Status | Erlotinib IC50 (Parental) | Erlotinib IC50 (Resistant) | Osimertinib IC50 (Parental) | Osimertinib IC50 (Resistant) | Reference |

| HCC827 | EGFR-mutant | 11.3 nM | 4,278.4 nM | 9.2 nM | 3,975.9 nM |

Table 2: IC50 Values of EGFR TKIs in Parental and Resistant HCC827 NSCLC Cells

Core Experimental Protocols

In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

Objective: To determine the 50% inhibitory concentration (IC50) of DS-1205b against AXL and other kinases.

Methodology:

-

The kinase inhibitory activity of DS-1205b against AXL, MER, MET, and TRKA kinases was assessed using a mobility shift assay.

-

Recombinant human AXL, MER, MET, and TRKA proteins were used in the assay.

-

DS-1205b, dissolved in dimethyl sulfoxide (DMSO), was added to the kinase solution and incubated at room temperature for 20 minutes.

-

The kinase reaction was initiated by the addition of ATP to a final concentration of 1 mM, which approximates physiological conditions.

-

The reaction plates were then incubated at 28°C for 45 minutes.

-

The degree of kinase inhibition was determined using the LabChip EZ Reader.

-

The IC50 value was calculated from the resulting inhibition curve.

-

A broader kinase selectivity panel of 161 kinases was also evaluated using a similar mobility shift assay format.

Cell Migration Assay (Boyden Chamber Assay)

Objective: To evaluate the effect of DS-1205b on AXL-mediated cell migration.

Methodology:

-

A Boyden chamber assay, a widely accepted method for evaluating cell migration, was utilized.

-

AXL-overexpressing NIH3T3 cells were used for this experiment.

-

The upper chamber of the transwell insert was seeded with the cells in serum-free media.

-

The lower chamber contained media with human GAS6 (hGAS6), the ligand for AXL, acting as a chemoattractant.

-

DS-1205b at various concentrations was added to the upper chamber with the cells.

-

The cells were incubated for a defined period (e.g., 24 hours) at 37°C in a CO2 incubator, allowing for migration through the porous membrane of the transwell insert.

-

Following incubation, non-migrated cells on the upper surface of the membrane were removed.

-

Migrated cells on the lower surface of the membrane were fixed and stained (e.g., with crystal violet or DAPI).

-

The number of migrated cells was quantified by imaging and counting the stained cells.

-

The half-maximal effective concentration (EC50) for the inhibition of cell migration was then determined.

Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

Objective: To assess the in vivo antitumor efficacy of DS-1205b, alone and in combination with EGFR TKIs.

Methodology:

-

The HCC827 human NSCLC cell line, which harbors an EGFR mutation, was used to establish the xenograft model.

-

Female athymic nude mice were subcutaneously inoculated with HCC827 cells in the flank.

-

Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³).

-

The mice were then randomized into different treatment groups: vehicle control, DS-1205b alone, EGFR-TKI (erlotinib or osimertinib) alone, and the combination of DS-1205b and an EGFR-TKI.

-

DS-1205b was administered orally.

-

Tumor volume was measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (length x width²)/2.

-

Body weight and the general health of the mice were also monitored.

-

The antitumor effect was evaluated by comparing the tumor growth inhibition between the different treatment groups.

-

To investigate the effect on acquired resistance, treatment was continued long-term to observe any delay in the onset of resistance in the combination therapy groups compared to the EGFR-TKI monotherapy groups.

Visualizations

Signaling Pathway of AXL-Mediated EGFR-TKI Resistance

AXL-mediated bypass of EGFR-TKI inhibition.

Experimental Workflow for In Vivo Xenograft Studies

Workflow for NSCLC xenograft model studies.

References

- 1. Cell Migration & Invasion Assays [sigmaaldrich.com]

- 2. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

DS-1205b Free Base: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS-1205b is a potent and highly selective, orally bioavailable small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] Developed by Daiichi Sankyo Co., Ltd., it has emerged as a promising therapeutic agent to counteract acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][3] Upregulation of the AXL signaling pathway is a key mechanism of resistance to EGFR-TKIs, and DS-1205b effectively blocks this bypass pathway, thereby restoring sensitivity to drugs like erlotinib and osimertinib.[1] This technical guide provides a comprehensive overview of the discovery, detailed synthesis, and preclinical evaluation of DS-1205b free base, including its mechanism of action, in vitro and in vivo activity, and key experimental protocols.

Discovery and Rationale

DS-1205b was discovered and synthesized by Daiichi Sankyo Co., Ltd. The rationale for its development stems from the clinical challenge of acquired resistance to EGFR-TKIs in EGFR-mutant NSCLC. AXL, a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases, has been identified as a crucial mediator of this resistance. Upon activation by its ligand, growth arrest-specific 6 (GAS6), AXL triggers downstream signaling cascades, including the PI3K-AKT pathway, which promotes cell survival and proliferation, effectively bypassing the EGFR inhibition. DS-1205b was designed as a highly selective inhibitor of AXL kinase to be used in combination with EGFR-TKIs to prolong their therapeutic benefit.

The chemical structure of this compound is N-[4-(2-amino-5-{4-[(2R)-1,4-dioxan-2-ylmethoxy]-3-methoxyphenyl}pyridin-3-yl)-3-fluorophenyl]-5-methyl-4'-oxo-1'-(tetrahydro-2H-pyran-4-ylmethyl)-1',4'-dihydro-2,3'-bipyridine-5'-carboxamide. Its molecular formula is C41H42FN5O7, with a molecular weight of 735.81 g/mol .

Synthesis of this compound

The following synthesis is a summarized interpretation of the likely chemical strategy. The definitive, step-by-step protocol would be detailed in the supplementary materials of the primary publication or related patents.

The synthesis of a complex molecule like DS-1205b likely involves a multi-step convergent synthesis strategy. This would entail the independent synthesis of key fragments followed by their strategic coupling. The core structure features a substituted diarylpyridine, a bipyridine carboxamide, and chiral moieties, suggesting the following key steps:

-

Synthesis of the Diarylpyridine Core: This would likely involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to link the two aryl rings to the central pyridine ring. Precursors for each ring would be functionalized with appropriate groups (e.g., boronic acids/esters and halides) to facilitate this reaction.

-

Synthesis of the Bipyridine Carboxamide Fragment: This would involve the formation of the pyridone ring and subsequent linkage to another pyridine ring to form the bipyridine system. The carboxamide would be introduced, likely from a corresponding carboxylic acid or ester derivative.

-

Introduction of Chiral Side Chains: The (2R)-1,4-dioxan-2-ylmethoxy and tetrahydro-2H-pyran-4-ylmethyl groups would be introduced using standard alkylation techniques, likely starting from commercially available chiral building blocks to ensure correct stereochemistry.

-

Final Fragment Coupling and Deprotection: The final key step would be the amidation reaction to connect the diarylpyridine amine with the bipyridine carboxylic acid fragment. Any protecting groups used during the synthesis of the fragments would be removed in the final steps to yield this compound.

Mechanism of Action

DS-1205b functions by selectively inhibiting the kinase activity of AXL. In the context of EGFR-TKI resistance, NSCLC cells can upregulate AXL expression. This allows the cancer cells to use the AXL signaling pathway as a "bypass" route to activate downstream survival signals, such as the AKT pathway, even when EGFR is effectively blocked by an inhibitor. DS-1205b binds to the ATP-binding pocket of AXL, preventing its phosphorylation and subsequent activation. By inhibiting AXL, DS-1205b shuts down this bypass pathway, leading to the inhibition of downstream signaling (e.g., AKT phosphorylation) and restoring the cancer cells' dependence on the EGFR pathway, thus re-sensitizing them to EGFR-TKIs.

Quantitative Data

In Vitro Kinase Inhibitory Activity

DS-1205b demonstrates high potency and selectivity for AXL kinase. Its inhibitory activity was assessed against a panel of kinases.

| Kinase Target | IC50 (nM) | Selectivity over AXL |

| AXL | 1.3 | - |

| MER | 63 | 48-fold |

| MET | 104 | 80-fold |

| TRKA | 407 | 313-fold |

| Data sourced from |

In Vitro Cellular Activity

The effect of DS-1205b on cell migration, a process often driven by AXL signaling, was evaluated.

| Assay | Cell Line | EC50 (nM) |

| hGAS6-induced migration | NIH3T3-AXL | 2.7 |

| Data sourced from |

In Vivo Antitumor Efficacy

The antitumor effects of DS-1205b were evaluated in xenograft models.

| Model | Treatment | Dose (mg/kg) | Outcome |

| NIH3T3-AXL Allograft | DS-1205b Monotherapy | 6.3 - 50 | 54-86% tumor regression. |

| HCC827 Xenograft (Erlotinib-resistant) | DS-1205b + Erlotinib | 25 | 47% tumor growth inhibition. |

| HCC827 Xenograft (Erlotinib-resistant) | DS-1205b + Erlotinib | 50 | 97% tumor growth inhibition. |

| HCC827 Xenograft | Erlotinib + DS-1205b (combination) | 12.5 - 50 | Significantly delayed onset of tumor resistance compared to erlotinib alone. |

| HCC827 Xenograft | Osimertinib + DS-1205b (combination) | 12.5 - 50 | Significantly delayed onset of tumor resistance compared to osimertinib alone. |

| Data sourced from |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This protocol outlines the determination of IC50 values for DS-1205b against target kinases.

-

Reagents: Recombinant human kinase domains (AXL, MER, MET, TRKA), 1 mM ATP, DS-1205b serial dilutions.

-

Procedure: a. The kinase reaction is performed in a buffer containing the recombinant kinase, ATP, and a substrate peptide. b. DS-1205b at various concentrations is pre-incubated with the kinase. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is stopped, and the phosphorylated and unphosphorylated substrate peptides are separated based on their different mobility in an electric field. e. The ratio of phosphorylated to unphosphorylated peptide is quantified.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic model.

Cell Migration Assay

This protocol details the evaluation of DS-1205b's effect on GAS6-induced cell migration.

-

Cell Line: NIH3T3 cells engineered to overexpress AXL (NIH3T3-AXL).

-

Apparatus: Boyden chamber with a porous membrane.

-

Procedure: a. NIH3T3-AXL cells are serum-starved and then seeded in the upper chamber of the Boyden apparatus in the presence of varying concentrations of DS-1205b. b. The lower chamber contains a medium with human GAS6 (hGAS6) as a chemoattractant. c. Cells are incubated to allow migration through the porous membrane. d. Non-migrated cells on the upper surface of the membrane are removed. e. Migrated cells on the lower surface are fixed, stained, and counted.

-

Data Analysis: The number of migrated cells is plotted against the DS-1205b concentration to determine the EC50 value.

In Vivo Xenograft Studies

This protocol describes the workflow for evaluating the antitumor efficacy of DS-1205b in a mouse model of acquired EGFR-TKI resistance.

-

Animal Model: Female BALB/c nude mice.

-

Cell Line: HCC827 (human NSCLC cell line with an EGFR exon 19 deletion).

-

Procedure: a. Tumor Implantation: Subcutaneously inject HCC827 cells into the flank of each mouse. b. Tumor Growth and Resistance Induction: Once tumors are established, treat mice with an EGFR-TKI (e.g., erlotinib 25 mg/kg, once daily) until tumors initially regress and then begin to regrow, indicating acquired resistance. c. Treatment Groups: Randomize mice into groups: (1) EGFR-TKI monotherapy, (2) EGFR-TKI in combination with DS-1205b (e.g., 12.5, 25, 50 mg/kg, twice daily), (3) Vehicle control. d. Dosing: Administer drugs via oral gavage for the specified duration. e. Monitoring: Measure tumor volumes with calipers regularly. Monitor animal body weight and general health as indicators of toxicity.

-

Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as Western blotting to assess the phosphorylation status of AXL and AKT.

Conclusion

DS-1205b is a potent and selective AXL inhibitor that has demonstrated significant preclinical activity in overcoming acquired resistance to EGFR-TKIs. Its ability to block the AXL-mediated bypass signaling pathway restores the efficacy of established NSCLC therapies in resistant tumors. The data summarized herein provides a strong rationale for its continued clinical development. A phase 1 clinical trial of DS-1205c (a prodrug of the active free form) in combination with gefitinib has been conducted, evaluating its safety and tolerability in patients with EGFR-mutant NSCLC. Further investigation is warranted to fully elucidate the therapeutic potential of DS-1205b in combination regimens for the treatment of resistant cancers.

References

- 1. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Meta Title: "Daiichi Sankyo Co Ltd Patent: Novel Synthesis Method for Diarylpyridine Derivatives [pharmaceutical-technology.com]

- 3. CN106604920B - å ·æåæ°¢å¡ååºç²åºçå¡å¶é ®è¡çç© - Google Patents [patents.google.com]

The Role of AXL Kinase in Acquired Resistance to EGFR Tyrosine Kinase Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The efficacy of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) is frequently undermined by the development of acquired resistance. While secondary mutations in EGFR, such as T790M, or MET amplification are well-documented resistance mechanisms, a significant portion of cases remain unexplained. Emerging evidence has identified the receptor tyrosine kinase AXL as a critical mediator of a "bypass" signaling mechanism that allows cancer cells to evade EGFR blockade. Upregulation and activation of AXL, often in conjunction with an epithelial-to-mesenchymal transition (EMT), reactivates downstream pro-survival pathways like PI3K/AKT and MAPK/ERK, thereby rendering EGFR-TKIs ineffective. This guide provides a comprehensive overview of the molecular mechanisms, experimental evidence, and methodologies for studying the role of AXL in EGFR-TKI resistance, positioning AXL as a high-value target for therapeutic intervention.

Introduction: The Challenge of EGFR-TKI Resistance

Non-small cell lung cancer (NSCLC) patients whose tumors harbor activating mutations in EGFR often experience significant initial responses to EGFR-TKIs like erlotinib, gefitinib, and osimertinib.[1][2] However, these responses are seldom durable, with most patients developing acquired resistance within 10-14 months. This resistance can arise from genetic alterations within the target protein, such as the EGFR T790M mutation, or through the activation of alternative signaling pathways that bypass the inhibited EGFR.[2][3]

In over 40% of acquired resistance cases, the underlying mechanism is not the T790M mutation or MET amplification, highlighting the clinical need to identify other drivers of resistance. The receptor tyrosine kinase AXL has emerged as a key player in this context. Studies have consistently shown that AXL is overexpressed and activated in multiple in vitro and in vivo models of EGFR-TKI resistance, as well as in tumor samples from patients who have relapsed on EGFR-TKI therapy. AXL activation effectively rewires the cell's signaling network, providing an alternative route to stimulate critical survival pathways and conferring a resistant phenotype.

The AXL Signaling Axis

AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases. Its primary ligand is the Growth Arrest-Specific 6 (Gas6) protein. The binding of Gas6 to the extracellular domain of AXL induces receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.

This activation creates docking sites for various adaptor proteins and enzymes, leading to the initiation of several downstream signaling cascades critical for oncogenic processes:

-

PI3K/AKT/mTOR Pathway: Promotes cell survival, proliferation, and growth.

-

MAPK/ERK Pathway: Drives cell proliferation and differentiation.

-

NF-κB Pathway: Regulates inflammation, cell survival, and anti-apoptotic responses.

-

JAK/STAT Pathway: Involved in cell proliferation, survival, and immune response modulation.

Under normal physiological conditions, AXL signaling is tightly regulated. However, in the context of cancer and therapeutic pressure, its aberrant upregulation provides a potent mechanism for cell survival and drug resistance.

AXL as a Bypass Mechanism in EGFR-TKI Resistance

The central mechanism of AXL-mediated resistance is its ability to sustain downstream signaling even when EGFR is effectively inhibited. In EGFR-mutant NSCLC cells sensitive to TKIs, survival is dependent on EGFR-driven activation of the PI3K/AKT and MAPK/ERK pathways. Erlotinib treatment blocks this, leading to apoptosis. However, in resistant cells with AXL upregulation, Gas6-mediated AXL activation can maintain the phosphorylation and activity of AKT and ERK, thus bypassing the need for EGFR signaling.

This bypass mechanism is frequently associated with an Epithelial-to-Mesenchymal Transition (EMT), a cellular program linked to drug resistance, increased motility, and invasion. Several studies have observed that erlotinib-resistant cells not only overexpress AXL but also exhibit mesenchymal markers like vimentin and N-cadherin, with a concurrent loss of epithelial markers like E-cadherin.

Data Presentation: Quantitative Evidence

The following tables summarize key quantitative data from preclinical and clinical studies, illustrating the role of AXL in EGFR-TKI resistance.

Table 1: In Vitro Cell Viability (IC50) Data

| Cell Line | Parent/Resistant | EGFR-TKI | IC50 (μM) | AXL Expression Status | Reference |

|---|---|---|---|---|---|

| HCC827 | Parental | Erlotinib | ~0.005 | Low | |

| HCC827 ER | Erlotinib Resistant | Erlotinib | >10 | High | |

| PC9 | Parental | Gefitinib | ~0.1 | Low |

| PC9GR | Gefitinib Resistant | Gefitinib | >10 | High | |

Table 2: AXL Expression in Preclinical Models of Acquired Resistance

| Model System | Treatment | Fold Increase in AXL mRNA/Protein | Key Finding | Reference |

|---|---|---|---|---|

| HCC827 Xenografts | Erlotinib (long-term) | Significantly Higher | AXL mRNA levels were higher in 15 of 17 resistant tumors. | |

| HCC827 ER Clones | Erlotinib (long-term) | Overexpressed | AXL protein was consistently overexpressed in 5 independent resistant clones. |

| H3255 ER Clones | Erlotinib (long-term) | Overexpressed | AXL overexpression was observed in the absence of EGFR T790M or MET amplification. | |

Table 3: Clinical Evidence of AXL Upregulation in Patients

| Patient Cohort | No. of Patients | Comparison | Findings | Reference |

|---|---|---|---|---|

| EGFR-mutant NSCLC | 35 | Pre-TKI vs. Post-TKI Resistance Biopsies | 7 of 35 (20%) samples showed ≥2-fold increase in AXL expression upon developing resistance. |

| EGFR-mutant NSCLC | 69 | AXL Expression Analysis | 5 of 69 (7.2%) patients were AXL positive, with expression linked to tumor differentiation and size. | |

Signaling Pathways and Experimental Workflows

Visualization of Signaling Pathways

The following diagrams illustrate the key signaling pathways and experimental logic involved in AXL-mediated resistance.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. The following sections outline core protocols used in AXL resistance research.

Generation of EGFR-TKI Resistant Cell Lines

This protocol describes the establishment of acquired resistance in a sensitive cell line, such as HCC827, through chronic drug exposure.

-

Initial IC50 Determination: Culture parental HCC827 cells and perform a cell viability assay (e.g., MTT or MTS) with a dose-response of erlotinib to determine the initial IC50 value.

-

Chronic Exposure: Culture parental cells in media containing erlotinib at a concentration equal to or slightly below the IC50.

-

Dose Escalation: As cells adapt and resume proliferation, gradually increase the erlotinib concentration in a stepwise manner. This process can take over 5-8 months.

-

Selection of Resistant Clones: Once cells are proliferating steadily in a high concentration of erlotinib (e.g., >1 µM), isolate single-cell clones.

-

Confirmation of Resistance: Expand the clones and confirm their resistance by performing a cell viability assay to demonstrate a significant shift in the IC50 (often >100-fold) compared to the parental line.

-

Maintenance: Continuously culture the established resistant cell lines (e.g., HCC827-ER) in media containing the high concentration of erlotinib to maintain the resistant phenotype.

Western Blotting for AXL Pathway Proteins

This protocol is for detecting the expression and phosphorylation status of AXL and key downstream effectors.

-

Cell Lysis: Plate sensitive and resistant cells. After treatment (if any), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size on an 8-10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

-

Total AXL

-

Phospho-AXL (pAXL)

-

Total AKT

-

Phospho-AKT (pAKT Ser473)

-

Total ERK1/2

-

Phospho-ERK1/2 (pERK Thr202/Tyr204)

-

β-actin or GAPDH (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Cell Viability Assay (MTT/MTS)

This assay measures cell metabolic activity to determine the cytotoxic effect of inhibitors and calculate IC50 values.

-

Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of the EGFR-TKI (e.g., erlotinib) and/or AXL inhibitor in culture medium. Replace the existing medium with 100 µL of the medium containing the drug dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Reagent Addition:

-

For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours until a purple precipitate forms.

-

For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours.

-

-

Absorbance Measurement:

-

For MTT: Carefully remove the medium, add 100 µL of a solubilization solution (e.g., DMSO), and shake to dissolve the formazan crystals. Measure absorbance at 570 nm.

-

For MTS: Measure absorbance directly at 490 nm.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the percentage of viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

In Vivo Xenograft Model

This protocol assesses the effect of AXL inhibition on tumor growth in an in vivo setting.

-

Cell Implantation: Subcutaneously inject erlotinib-resistant cells (e.g., 1 x 10^7 cells) into the flanks of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Establishment: Allow tumors to grow to a palpable size (e.g., ~150-250 mm³).

-

Randomization and Treatment: Randomize mice into treatment groups (e.g., n=6-10 per group):

-

Vehicle control

-

EGFR-TKI (e.g., erlotinib) alone

-

AXL inhibitor alone

-

Combination of EGFR-TKI and AXL inhibitor

-

-

Tumor Measurement: Measure tumor volume with calipers 2-3 times per week and monitor animal body weight.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement and pathway modulation.

Clinical Relevance and Therapeutic Implications

The consistent observation of AXL upregulation in resistant patient tumors validates the preclinical findings and establishes AXL as a clinically relevant resistance mechanism. This provides a strong rationale for developing therapeutic strategies that target AXL to overcome or prevent EGFR-TKI resistance.

Several AXL inhibitors, including small molecule TKIs (e.g., bemcentinib, sitravatinib) and monoclonal antibodies, are in various stages of clinical development. The data presented here support a combination therapy approach, where an AXL inhibitor is co-administered with an EGFR-TKI to either resensitize resistant tumors or delay the onset of resistance in treatment-naïve patients. Identifying patients with AXL-driven resistance through biomarker analysis of tumor biopsies will be critical for the clinical success of this strategy.

Conclusion

The activation of the AXL receptor tyrosine kinase represents a key bypass mechanism that confers resistance to EGFR-TKIs in a significant subset of NSCLC patients. This process, often linked with an epithelial-to-mesenchymal transition, allows cancer cells to maintain pro-survival signaling through pathways such as PI3K/AKT and MAPK/ERK despite effective EGFR blockade. The wealth of preclinical and clinical data underscores the importance of this resistance axis. Targeting AXL in combination with EGFR inhibitors is a promising therapeutic strategy that has the potential to overcome acquired resistance and improve outcomes for patients with EGFR-mutant NSCLC. Further research and clinical trials are essential to fully realize the potential of AXL-targeted therapies.

References

DS-1205b Free Base: A Technical Guide to a Novel AXL Inhibitor for Overcoming EGFR-TKI Resistance in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DS-1205b, a selective AXL receptor tyrosine kinase inhibitor, and its application in cancer research, particularly in the context of overcoming resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).

Core Concept: Targeting AXL to Counteract EGFR-TKI Resistance

Treatment of EGFR-mutant NSCLC with EGFR-TKIs, such as erlotinib and osimertinib, is a standard therapeutic approach. However, the development of acquired resistance limits the long-term efficacy of these agents. One of the key mechanisms of this resistance is the upregulation of the AXL receptor tyrosine kinase, which activates downstream signaling pathways, creating a "bypass" that allows cancer cells to survive and proliferate despite the inhibition of EGFR.[1][2][3]

DS-1205b is a potent and selective small-molecule inhibitor of AXL kinase.[3][4] By inhibiting AXL phosphorylation, DS-1205b effectively blocks this bypass signaling. This action can restore sensitivity to EGFR-TKIs and delay the onset of resistance, offering a promising combination therapy strategy for EGFR-mutant NSCLC.

Signaling Pathway and Mechanism of Action

In EGFR-mutant NSCLC, the binding of ligands to EGFR activates downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which promote cell growth and survival. EGFR-TKIs block this activation. However, upon developing resistance, AXL is often upregulated. The binding of its ligand, GAS6, to AXL triggers the phosphorylation of AXL and subsequent activation of the same downstream PI3K/AKT and ERK pathways, rendering the cells resistant to EGFR inhibition.

DS-1205b directly inhibits the phosphorylation of AXL. When used in combination with an EGFR-TKI, it shuts down this crucial resistance pathway. This dual inhibition leads to a more comprehensive blockade of downstream signaling, particularly the AKT pathway, compared to either agent alone.

Quantitative Data from Preclinical Studies

The efficacy of DS-1205b has been demonstrated in several preclinical models. The following tables summarize key quantitative findings from in vivo xenograft studies.

Table 1: Antitumor Activity of DS-1205b in Erlotinib-Resistant HCC827 Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | P-value |

| DS-1205b | 50 | 97 | 0.0100 |

| DS-1205b | 25 | 47 | - |

Data sourced from a study where treatment was initiated after tumors developed resistance to erlotinib.

Table 2: Effect of DS-1205b in Combination with Osimertinib on Delaying Acquired Resistance in HCC827 Xenograft Model

| Treatment Group | Dose (mg/kg, twice daily) | Outcome |

| Osimertinib + DS-1205b | 12.5 | Dose-dependent delay in tumor volume increase |

| Osimertinib + DS-1205b | 25 | Dose-dependent delay in tumor volume increase |

| Osimertinib + DS-1205b | 50 | Dose-dependent delay in tumor volume increase |

This study demonstrated that the combination of DS-1205b and osimertinib significantly delayed the onset of resistance compared to osimertinib monotherapy.

Clinical Evaluation

DS-1205c, a sulfate hydrate form of DS-1205b, has been evaluated in Phase 1 clinical trials.

Table 3: Overview of Phase 1 Clinical Trials with DS-1205c

| Trial Identifier | Combination Drug | Patient Population | Key Findings |

| NCT03599518 | Gefitinib | EGFR-mutant NSCLC with progression on EGFR-TKIs | Generally safe and well-tolerated. No complete or partial responses, but 25% of patients had stable disease. Recommended dose for expansion was 800 mg BID. |

| NCT03255083 | Osimertinib | Metastatic or unresectable EGFR-mutant NSCLC with progression on EGFR-TKIs | Well-tolerated with no new safety signals. No complete or partial responses, but two-thirds of patients achieved stable disease. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of DS-1205b.

Western Blot Analysis for Signaling Pathway Inhibition

This experiment assesses the effect of DS-1205b on the phosphorylation of key signaling proteins.

Methodology:

-

Cell Culture: HCC827 cells are cultured under standard conditions.

-

Treatment: Cells are treated with varying concentrations of an EGFR-TKI (e.g., erlotinib or osimertinib) with or without a fixed concentration of DS-1205b (e.g., 1 µM) for a specified duration (e.g., 2 hours).

-

Lysis: After treatment, cells are lysed to extract total protein.

-

Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).

-

Probing: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., EGFR, AXL, AKT, ERK).

-

Detection: After incubation with a corresponding secondary antibody, the signal is detected using a chemiluminescent substrate.

In Vivo Xenograft Model for Antitumor Activity

This protocol evaluates the efficacy of DS-1205b alone or in combination with an EGFR-TKI in a live animal model.

Methodology:

-

Cell Implantation: Human NSCLC cells (e.g., HCC827) are subcutaneously injected into immunocompromised mice (e.g., nude mice).

-

Tumor Establishment: Tumors are allowed to grow to a specified size.

-

Grouping: Mice are randomized into different treatment cohorts: vehicle control, EGFR-TKI monotherapy, DS-1205b monotherapy, and combination therapy.

-

Drug Administration: Drugs are administered according to a predefined schedule and dosage (e.g., DS-1205b at 12.5, 25, or 50 mg/kg twice daily).

-

Monitoring: Tumor volume and mouse body weight are measured regularly to assess efficacy and toxicity.

-

Endpoint: The study concludes when tumors in the control group reach a certain volume or after a specified duration.

-

Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the observed effects.

Conclusion

DS-1205b free base is a selective AXL inhibitor that has demonstrated significant preclinical activity in overcoming acquired resistance to EGFR-TKIs in NSCLC models. By targeting the AXL-mediated bypass pathway, it restores the antitumor effects of drugs like erlotinib and osimertinib. While early clinical trials of its salt form, DS-1205c, have shown an acceptable safety profile but limited single-agent or combination efficacy in heavily pretreated populations, the mechanism of action remains a compelling area for further cancer research and drug development. The detailed protocols and quantitative data presented here provide a solid foundation for scientists exploring AXL inhibition as a therapeutic strategy.

References

- 1. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

Core Mechanism of Action: AXL Pathway Inhibition

An in-depth analysis of the AXL inhibitor DS-1205b reveals its potent effects on curbing tumor cell migration, primarily by targeting a key signaling pathway associated with acquired resistance to cancer therapies. This technical guide synthesizes preclinical data on DS-1205b, presenting its mechanism of action, quantitative efficacy, and the detailed experimental protocols used to ascertain its effects. The information is intended for researchers, scientists, and professionals in the field of drug development.

DS-1205b is a novel and selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[1] In several cancer types, particularly in EGFR-mutant non-small cell lung cancer (NSCLC), the upregulation of AXL serves as a "bypass" signaling pathway that allows cancer cells to evade the effects of EGFR-tyrosine kinase inhibitors (TKIs) like erlotinib and osimertinib.[2] This acquired resistance is a significant challenge in cancer therapy.

The mechanism involves the binding of the ligand GAS6 to the AXL receptor, which triggers phosphorylation and activation of downstream pro-survival and pro-migratory pathways, including the PI3K/Akt and MAPK/ERK pathways.[2] DS-1205b directly inhibits the phosphorylation of AXL, effectively shutting down this bypass route. This action not only restores sensitivity to EGFR inhibitors but also directly impedes fundamental cancer processes like cell migration.

References

The Role of DS-1205b Free Base in Non-Small Cell Lung Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) represents a significant clinical challenge in the management of non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. One of the key mechanisms contributing to this resistance is the activation of bypass signaling pathways. The AXL receptor tyrosine kinase has emerged as a critical mediator of resistance to EGFR TKIs. DS-1205b, a potent and highly selective small-molecule inhibitor of AXL, has been developed to address this challenge. This technical guide provides a comprehensive overview of the preclinical and early clinical data on DS-1205b and its clinical formulation, DS-1205c, in the context of NSCLC.

Mechanism of Action: Overcoming EGFR-TKI Resistance

Upregulation of AXL is a known bypass signal that confers resistance to EGFR-TKIs in EGFR-mutated NSCLC.[1][2] Long-term treatment with EGFR-TKIs such as erlotinib and osimertinib can lead to increased AXL expression.[1][3][4] DS-1205b functions by selectively inhibiting the phosphorylation of AXL. This inhibition blocks the downstream signaling cascade that would otherwise allow cancer cells to evade the effects of EGFR blockade, thereby delaying the onset of drug resistance and potentially restoring sensitivity to EGFR-TKIs. The proposed mechanism involves the inhibition of downstream pathways such as PI3K/AKT and MAPK/ERK.

Figure 1: DS-1205b Mechanism of Action in EGFR-TKI Resistant NSCLC.

Preclinical Data

In Vitro Activity

Preclinical studies have demonstrated the potency of DS-1205b in inhibiting AXL phosphorylation and its effects on EGFR-TKI resistant NSCLC cell lines. In HCC827 cells, which harbor an EGFR mutation, long-term treatment with erlotinib or osimertinib led to AXL upregulation. DS-1205b effectively inhibited this AXL phosphorylation in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values for DS-1205c against AXL kinase are in the low nanomolar range (1.3–3.7 nM).

| Cell Line | Treatment | IC50 (nM) | Reference |

| Parental HCC827 | Erlotinib | 11.3 | |

| Parental HCC827 | Osimertinib | 9.2 | |

| Erlotinib-Resistant HCC827 | Erlotinib | 4,278.4 | |

| Osimertinib-Resistant HCC827 | Osimertinib | 3,975.9 |

Table 1: In Vitro IC50 Values of EGFR-TKIs in Parental and Resistant HCC827 NSCLC Cells.

In Vivo Efficacy in Xenograft Models

In vivo studies using xenograft models of human EGFR-mutant NSCLC have shown that the combination of DS-1205b with EGFR-TKIs significantly delays the onset of tumor resistance.

In an HCC827 xenograft model, the combination of DS-1205b and erlotinib significantly delayed tumor resistance compared to erlotinib monotherapy. Furthermore, in tumors that had already acquired resistance to erlotinib, the addition of DS-1205b restored the antitumor activity of erlotinib. At doses of 50 mg/kg and 25 mg/kg, DS-1205b inhibited the growth of erlotinib-resistant tumors by 97% and 47%, respectively.

Similarly, when combined with osimertinib, DS-1205b delayed the emergence of resistance in the HCC827 xenograft model. The combination of DS-1205b at doses of 12.5-50 mg/kg with osimertinib significantly delayed the increase in tumor volume.

| Xenograft Model | Treatment Combination | Key Finding | Reference |

| HCC827 (EGFR-mutant) | DS-1205b + Erlotinib | Significantly delayed onset of tumor resistance compared to erlotinib alone. | |

| Erlotinib-resistant HCC827 | DS-1205b + Erlotinib | Restored the antitumor activity of erlotinib. | |

| HCC827 (EGFR-mutant) | DS-1205b + Osimertinib | Delayed the onset of resistance to osimertinib. |

Table 2: Summary of In Vivo Efficacy of DS-1205b in Combination with EGFR-TKIs in NSCLC Xenograft Models.

Experimental Protocols

Cell-Based Assays for Signaling Pathway Analysis

To elucidate the mechanism of action, HCC827 cells were treated with varying concentrations of erlotinib or osimertinib (16, 80, 400, or 2,000 nM) with or without DS-1205b. Following treatment, cell lysates were collected and subjected to Western blot analysis to assess the phosphorylation status of EGFR, AKT, and ERK. This method allows for the direct visualization of how DS-1205b impacts the signaling cascade downstream of EGFR and AXL.

Figure 2: Experimental Workflow for Western Blot Analysis.

In Vivo Xenograft Studies

Female nude mice were subcutaneously implanted with HCC827 cells. Once tumors reached a specified volume, mice were randomized into treatment groups: vehicle, DS-1205b monotherapy, EGFR-TKI monotherapy (erlotinib or osimertinib), or combination therapy. Tumor volumes and body weights were measured regularly to assess treatment efficacy and toxicity. For resistance models, treatment with an EGFR-TKI was administered until tumors began to regrow, at which point DS-1205b was added to the treatment regimen.

Clinical Evaluation of DS-1205c

DS-1205c, a non-stoichiometric sulfate hydrate of DS-1205b, is the formulation used in clinical trials.

Phase 1 Study with Gefitinib (NCT03599518)

A first-in-human, multicenter, open-label Phase 1 study evaluated the safety and tolerability of DS-1205c in combination with gefitinib in Japanese patients with metastatic or unresectable EGFR-mutant NSCLC who had progressed on EGFR-TKI therapy.

-

Study Design: Patients (n=20) received DS-1205c monotherapy (200–1200 mg twice daily [BID]) for a 7-day safety monitoring period, followed by combination therapy with gefitinib (250 mg once daily) in 21-day cycles.

-

Safety and Tolerability: The most common treatment-emergent adverse events (TEAEs) were increased aspartate aminotransferase (35%), increased alanine aminotransferase (30%), maculo-papular rash (30%), and diarrhea (25%). No serious TEAEs were reported. The safety profile of ≤800 mg BID was more favorable than 1200 mg BID.

-

Efficacy: No patients achieved a complete or partial response, but 5 patients (25%) had stable disease.

-

Recommended Dose: The recommended dose for expansion cohorts of DS-1205c in combination with gefitinib was determined to be 800 mg BID.

Phase 1 Study with Osimertinib (NCT03255083)

Another open-label, non-randomized Phase 1 study evaluated the safety and tolerability of DS-1205c in combination with osimertinib in patients in Taiwan with metastatic or unresectable EGFR-mutant NSCLC who had progressed during EGFR-TKI treatment.

-

Study Design: 13 patients received DS-1205c monotherapy at doses of 200, 400, 800, or 1200 mg twice daily for 7 days, followed by combination treatment with osimertinib 80 mg once daily.

-

Safety and Tolerability: All 13 patients reported at least one TEAE. The most common treatment-related adverse events included anemia, diarrhea, fatigue, increased AST, increased ALT, increased blood creatinine phosphokinase, and increased lipase.

-

Efficacy: No complete or partial responses were observed. However, two-thirds of the patients achieved stable disease, with one-third maintaining stable disease for over 100 days.

| Clinical Trial | Combination Agent | Patient Population | Key Efficacy Outcome | Recommended Dose (DS-1205c) | Reference |

| NCT03599518 | Gefitinib | EGFR-mutant NSCLC with progression on EGFR-TKIs (n=20) | 25% Stable Disease; No CR/PR | 800 mg BID | |

| NCT03255083 | Osimertinib | EGFR-mutant NSCLC with progression on EGFR-TKIs (n=13) | 67% Stable Disease; No CR/PR | Not specified |

Table 3: Summary of Phase 1 Clinical Trials of DS-1205c in Combination with EGFR-TKIs.

Conclusion and Future Directions

DS-1205b, through its selective inhibition of AXL, presents a promising strategy to delay or overcome acquired resistance to EGFR-TKIs in non-small cell lung cancer. Preclinical data robustly support its mechanism of action and in vivo efficacy in combination with both first and third-generation EGFR-TKIs. Early-phase clinical trials with the oral formulation DS-1205c have established its safety and tolerability in combination with gefitinib and osimertinib, with evidence of disease stabilization in a subset of heavily pre-treated patients. The recommended dose for further investigation has been established. Future studies will be crucial to determine the clinical benefit of adding DS-1205c to EGFR-TKI therapy, potentially as an upfront treatment to prevent the emergence of resistance in patients with EGFR-mutant NSCLC.

References

- 1. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

Preclinical Profile of DS-1205b: A Novel AXL Kinase Inhibitor for Overcoming EGFR-TKI Resistance

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preclinical studies of DS-1205b, a potent and selective small-molecule inhibitor of the AXL receptor tyrosine kinase. The data herein summarizes its in vitro and in vivo activity, mechanism of action, and its efficacy in overcoming resistance to Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) in non-small cell lung cancer (NSCLC) models. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted therapies.

Core Findings

DS-1205b has demonstrated significant preclinical activity as a selective AXL inhibitor. It effectively blocks GAS6 ligand-induced AXL activation and downstream signaling, leading to the inhibition of cell migration and tumor growth in AXL-overexpressing cancer models.[1][2] A key finding is the ability of DS-1205b to delay the onset of and restore sensitivity to EGFR-TKIs in EGFR-mutant NSCLC models where AXL upregulation is a known resistance mechanism.[2][3][4]

Data Presentation

In Vitro Activity of DS-1205b

| Parameter | Cell Line | Value | Reference |

| AXL Inhibition (IC50) | - | 1.3 nM | |

| hGAS6-Induced Migration Inhibition (EC50) | NIH3T3-AXL | 2.7 nM | |

| Cell Index Suppression | NIH3T3-UFO | 3.3–33 nM (for 12h) |

In Vivo Antitumor Efficacy of DS-1205b Monotherapy

| Model | Doses (mg/kg) | Tumor Growth Inhibition | Tumor Regression | Reference |

| NIH3T3-AXL Allograft | 3.1–50 | 39–94% | 54–86% (at 6.3–50 mg/kg) |

In Vivo Efficacy of DS-1205b in Combination with EGFR-TKIs in HCC827 Xenograft Models

| Combination Therapy | Doses (mg/kg) | Mean Tumor Volume (Day 100) | Outcome | Reference |

| Erlotinib + DS-1205b | 25 (Erlotinib) + 12.5 (DS-1205b, bid) | 541.7 mm³ | Delays onset of resistance | |

| Erlotinib + DS-1205b | 25 (Erlotinib) + 25 (DS-1205b, bid) | 321.0 mm³ | Delays onset of resistance | |

| Erlotinib + DS-1205b | 25 (Erlotinib) + 50 (DS-1205b, bid) | 216.8 mm³ | Delays onset of resistance | |

| Erlotinib Monotherapy | 25 (Erlotinib) | 814.5 mm³ | - | |

| Osimertinib + DS-1205b | - | - | Significantly delayed tumor volume increase |

Experimental Protocols

Cell Lines and Reagents

-

Cell Lines : NIH3T3 cells overexpressing AXL (NIH3T3-AXL) and human EGFR-mutant NSCLC cell line HCC827 were utilized.

-

Compounds : DS-1205b was synthesized by Daiichi Sankyo Co., Ltd. Erlotinib and osimertinib were used as comparative EGFR-TKIs.

In Vitro Assays

-

AXL Kinase Inhibition Assay : The inhibitory activity of DS-1205b on AXL kinase was determined using a mobility shift assay, with an IC50 value calculated.

-

Cell Migration Assay : The effect of DS-1205b on hGAS6-induced cell migration in NIH3T3-AXL cells was assessed. The half-maximal effective concentration (EC50) was determined.

-

Western Blot Analysis : To elucidate the mechanism of action, HCC827 cells were treated with EGFR-TKIs with or without DS-1205b. Cells were lysed after 2 hours of treatment, and protein lysates were subjected to western blotting to analyze the phosphorylation status of EGFR, AKT, and ERK. For acquired resistance models, resistant cells were treated with varying concentrations of DS-1205b for 2 hours before analysis.

-

Generation of Resistant Cells : Erlotinib- or osimertinib-resistant HCC827 cells were generated by long-term treatment with 1,000 nM of the respective EGFR-TKI. IC50 values were determined on day 80.

In Vivo Studies

-

Xenograft Models : All animal experiments were conducted in accordance with institutional guidelines.

-

NIH3T3-AXL Allograft Model : NIH3T3-AXL cells were subcutaneously implanted into mice. Once tumors reached a specified size, mice were treated with DS-1205b at various doses to assess antitumor efficacy.

-

HCC827 Xenograft Model (Acquired Resistance) : HCC827 cells were subcutaneously inoculated into nude mice.

-

Erlotinib Resistance : To model acquired resistance, mice were treated with erlotinib until tumors began to regrow (around day 48). Treatment with DS-1205b was initiated on day 62 to evaluate its ability to restore erlotinib's antitumor activity.

-

Combination Therapy : To assess the delay of resistance, mice with established tumors were treated with erlotinib or osimertinib alone or in combination with DS-1205b. Tumor volumes were monitored over time.

-

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: DS-1205b inhibits the AXL bypass pathway to overcome EGFR-TKI resistance.

Caption: Workflow for the HCC827 acquired resistance xenograft model.

References

- 1. researchgate.net [researchgate.net]

- 2. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

DS-1205b Free Base: A Comprehensive Target Selectivity Profile and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-1205b is a potent and selective, orally bioavailable small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] AXL is a member of the TYRO3, AXL, and MER (TAM) family of receptor tyrosine kinases and its upregulation has been implicated as a key mechanism of acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][3] By targeting AXL, DS-1205b aims to overcome this resistance and prolong the efficacy of EGFR-TKI therapies.[1] This technical guide provides an in-depth overview of the target selectivity profile of DS-1205b, detailed experimental methodologies for its characterization, and a summary of its mechanism of action.

Target Selectivity Profile of DS-1205b

The kinase selectivity of DS-1205b has been evaluated against a broad panel of kinases, demonstrating a high degree of selectivity for AXL. The primary method used for this assessment was the mobility shift assay.

Quantitative Kinase Inhibition Data

The inhibitory activity of DS-1205b against its primary target, AXL, and key off-targets is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.

| Target Kinase | IC50 (nM) | Fold Selectivity vs. AXL |

| AXL | 1.3 | 1 |

| MER | 63 | 48 |

| MET | 104 | 80 |

| TRKA | 407 | 313 |

Data sourced from MedchemExpress and ProbeChem.

In a broader screening panel of 161 kinases, none were inhibited by more than 30% at a DS-1205b concentration of 13 nM (the approximate IC80 for AXL). At a higher concentration of 200 nM, only MER, MET, and TRKA kinases showed greater than 50% inhibition.

Mechanism of Action: Overcoming EGFR-TKI Resistance

Upregulation of the AXL signaling pathway is a recognized bypass mechanism that confers resistance to EGFR-TKIs in EGFR-mutant NSCLC. DS-1205b inhibits AXL phosphorylation, thereby blocking this bypass pathway and restoring sensitivity to EGFR inhibitors like erlotinib and osimertinib.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of DS-1205b in the context of EGFR-TKI resistance.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the target selectivity and mechanism of action of DS-1205b.

Kinase Inhibition Assay (Mobility Shift Assay)

A mobility shift assay was utilized to determine the IC50 values of DS-1205b against a panel of kinases. This assay format directly measures the phosphorylation of a substrate by a kinase.

Representative Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the kinase, a fluorescently labeled peptide substrate, and ATP in a kinase buffer. The ATP concentration is typically set around its Km value or at a physiological concentration of 1 mM to assess compound behavior in a more cellular-like environment.

-

Compound Addition: Add varying concentrations of DS-1205b to the reaction mixture.

-

Incubation: Incubate the reaction at room temperature for a specified period (e.g., 60 minutes) to allow for the kinase reaction to proceed.

-

Termination: Stop the reaction.

-

Electrophoresis: Separate the phosphorylated and non-phosphorylated substrate by microfluidic capillary electrophoresis. The phosphorylated substrate, having a different charge, will migrate at a different rate.

-

Detection and Analysis: Quantify the amounts of phosphorylated and non-phosphorylated substrate. The percentage of inhibition is calculated for each DS-1205b concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Experimental Workflow Diagram:

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is employed to assess the effect of DS-1205b on the phosphorylation status of key signaling proteins in cancer cell lines.

Representative Protocol for HCC827 Cells:

-

Cell Culture and Treatment: Culture HCC827 cells (an EGFR-mutant NSCLC cell line) in appropriate media. Treat the cells with varying concentrations of DS-1205b, erlotinib, or a combination of both for a specified duration (e.g., 2 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AXL, AXL, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

In Vitro Cell Migration Assay

The effect of DS-1205b on cancer cell migration can be assessed using a Transwell migration assay, often induced by the AXL ligand, GAS6.

Representative Protocol for NIH3T3-AXL Cells:

-

Cell Culture and Starvation: Culture NIH3T3 cells engineered to overexpress AXL (NIH3T3-AXL). Prior to the assay, serum-starve the cells for 24 hours.

-

Assay Setup: Seed the serum-starved cells in the upper chamber of a Transwell insert (e.g., 8 µm pore size) in a serum-free medium containing varying concentrations of DS-1205b.

-

Chemoattractant: Add a medium containing a chemoattractant, such as human GAS6 (hGAS6), to the lower chamber.

-

Incubation: Incubate the plate for a sufficient time to allow for cell migration (e.g., 4-24 hours).

-

Analysis: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several microscopic fields to quantify cell migration. The half-maximal effective concentration (EC50) for migration inhibition can then be calculated.

In Vivo Xenograft Models

To evaluate the in vivo efficacy of DS-1205b, particularly in the context of overcoming EGFR-TKI resistance, xenograft models using human cancer cell lines in immunocompromised mice are utilized.

Representative Protocol for Erlotinib-Resistant HCC827 Xenograft Model:

-

Cell Line and Animal Model: Use an erlotinib-resistant HCC827 cell line, which can be generated by continuous exposure of the parental HCC827 cells to erlotinib in vitro. Implant these cells subcutaneously into nude mice.

-

Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into different treatment groups: vehicle control, erlotinib alone, DS-1205b alone, and the combination of erlotinib and DS-1205b. Administer the drugs according to a predetermined schedule and dosage. For example, erlotinib can be administered orally once daily, and DS-1205b can be administered orally twice daily.

-

Tumor Volume Measurement: Measure the tumor volume periodically (e.g., twice a week) using calipers.

-

Endpoint and Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement and downstream signaling effects. The antitumor efficacy is evaluated by comparing the tumor growth inhibition between the different treatment groups.

Conclusion

DS-1205b is a highly selective and potent inhibitor of AXL kinase. Its primary mechanism of action involves the inhibition of the AXL-mediated bypass signaling pathway, which is a key driver of acquired resistance to EGFR-TKIs in NSCLC. The preclinical data strongly support the potential of DS-1205b to be used in combination with EGFR inhibitors to overcome drug resistance and improve therapeutic outcomes for patients with EGFR-mutant NSCLC. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of DS-1205b and other AXL inhibitors.

References

- 1. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model | Oncotarget [vendor-stage.oncotarget.com]

Methodological & Application

Application Notes and Protocols for DS-1205b free base, a Potent AXL Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-1205b, also known as ulixacaltamide, is a potent and highly selective small-molecule inhibitor of AXL receptor tyrosine kinase.[1] AXL kinase is a key mediator of various cellular processes, including cell survival, proliferation, migration, and invasion. Its overexpression and activation are implicated in the development of therapeutic resistance in several cancers, particularly in non-small cell lung cancer (NSCLC) with EGFR mutations.[2] DS-1205b exerts its effects by competitively binding to the ATP-binding site of AXL kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[2] This inhibition can restore sensitivity to EGFR tyrosine kinase inhibitors (TKIs) and impede tumor cell migration and invasion. These application notes provide detailed protocols for in vitro assays to characterize the activity of DS-1205b.

Mechanism of Action: AXL Signaling Pathway

The AXL receptor tyrosine kinase is activated by its ligand, Growth Arrest-Specific 6 (Gas6). This binding event leads to the dimerization and autophosphorylation of the AXL intracellular kinase domain. The phosphorylated receptor then serves as a docking site for various signaling adaptors, activating downstream pathways such as PI3K-AKT and RAS-MEK-ERK, which promote cell survival, proliferation, and motility. DS-1205b selectively inhibits the kinase activity of AXL, blocking these downstream signaling events.

Caption: AXL signaling pathway and the inhibitory action of DS-1205b.

Quantitative Data Summary

The inhibitory activity of DS-1205b has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Enzymatic Kinase Assay | AXL Kinase | IC50 | 1.3 nM | |

| Enzymatic Kinase Assay | MER Kinase | IC50 | 63 nM | |

| Enzymatic Kinase Assay | MET Kinase | IC50 | 104 nM | |

| Enzymatic Kinase Assay | TRKA Kinase | IC50 | 407 nM | |

| Cell Migration Assay | NIH3T3-AXL cells | EC50 | 2.7 nM | |

| Cell Viability Assay | Erlotinib-resistant HCC827 | IC50 | 4,278.4 nM (Erlotinib alone) | |

| Cell Viability Assay | Osimertinib-resistant HCC827 | IC50 | 3,975.9 nM (Osimertinib alone) |

Experimental Workflow

A typical in vitro characterization of DS-1205b involves a multi-step process, from initial enzymatic assays to more complex cell-based functional assays.

Caption: General experimental workflow for in vitro evaluation of DS-1205b.

Detailed Experimental Protocols

Enzymatic AXL Kinase Assay (Luminescence-based)

This protocol is adapted from commercially available ADP-Glo™ Kinase Assay systems to determine the IC50 of DS-1205b against recombinant AXL kinase.

Materials:

-

Recombinant human AXL kinase

-

AXL substrate (e.g., AXLtide)

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

DS-1205b free base

-

DMSO

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

96-well white assay plates

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of DS-1205b in DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in kinase reaction buffer.

-

Kinase Reaction:

-

Add 5 µL of the diluted DS-1205b or vehicle (DMSO) to the wells of a 96-well plate.

-

Add 10 µL of a solution containing the AXL substrate and ATP in kinase reaction buffer.

-

Initiate the reaction by adding 10 µL of recombinant AXL kinase in kinase reaction buffer.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition for each DS-1205b concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Cellular AXL Phosphorylation Assay (Western Blot)

This protocol describes the assessment of DS-1205b's ability to inhibit Gas6-induced AXL phosphorylation in a relevant cell line (e.g., AXL-overexpressing NIH3T3 or HCC827 cells).

Materials:

-

AXL-expressing cells (e.g., NIH3T3-AXL, HCC827)

-

Cell culture medium

-

Fetal Bovine Serum (FBS)

-

This compound

-

Recombinant human Gas6

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-AXL (e.g., Tyr779), anti-total-AXL, anti-beta-actin

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours.

-

Pre-treat the cells with various concentrations of DS-1205b or vehicle (DMSO) for 2 hours.

-

Stimulate the cells with recombinant human Gas6 (e.g., 100 ng/mL) for 10-15 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse with RIPA buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-phospho-AXL) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with anti-total-AXL and a loading control (e.g., beta-actin) to ensure equal protein loading.

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-AXL signal to the total AXL signal.

-

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of DS-1205b on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCC827)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear assay plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Allow the cells to attach overnight.

-

Compound Treatment:

-

Prepare serial dilutions of DS-1205b in culture medium.

-

Replace the medium in the wells with 100 µL of the medium containing the diluted compound or vehicle control.

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 10 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Determine the GI50 (concentration for 50% growth inhibition) by plotting a dose-response curve.

-

Cell Migration Assay (Transwell/Boyden Chamber Assay)

This assay measures the ability of DS-1205b to inhibit the chemotactic migration of cells towards a chemoattractant.

Materials:

-

Migratory cell line (e.g., NIH3T3-AXL)

-

Transwell inserts with 8.0 µm pore size polycarbonate membranes

-

24-well companion plates

-

Serum-free medium

-

Medium with a chemoattractant (e.g., 10% FBS or Gas6)

-

This compound

-

Cotton swabs

-

Fixing solution (e.g., methanol)

-

Staining solution (e.g., Crystal Violet)

Procedure:

-

Cell Preparation:

-

Culture cells to sub-confluency and serum-starve for 16-24 hours.

-

Harvest the cells by trypsinization and resuspend them in serum-free medium at a density of 1 x 10^5 cells/mL.

-

Incubate the cell suspension with various concentrations of DS-1205b or vehicle for 30 minutes.

-

-

Assay Setup:

-

Add 600 µL of medium with the chemoattractant to the lower chambers of the 24-well plate.

-

Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate for 6-24 hours (time to be optimized for the specific cell line) at 37°C in a 5% CO2 incubator.

-

Cell Staining and Counting:

-

Remove the inserts from the plate.

-

Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with Crystal Violet solution for 15 minutes.

-

Wash the inserts with water and allow them to air dry.

-

-

Data Acquisition and Analysis:

-

Image the migrated cells using a microscope.

-

Count the number of migrated cells in several random fields of view for each insert.

-

Calculate the percentage of migration inhibition relative to the vehicle control.

-

Determine the EC50 value from the dose-response curve.

-

References

Application Note: DS-1205b Free Base Cell-Based Proliferation Assay

Abstract

This document provides a detailed protocol for a cell-based assay to evaluate the anti-proliferative activity of DS-1205b, a potent inhibitor of EGFR and HER3 signaling. The described methodology utilizes a luminescence-based cell viability assay to determine the half-maximal inhibitory concentration (IC50) in a relevant cancer cell line. This application note is intended for researchers in oncology and drug development to facilitate the in vitro characterization of DS-1205b.

Introduction